8,11-Dioxadispiro[3.2.47.24]tridecan-2-one

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Researchers face high attrition in SAR due to flexible linkers and poor fragment 3D diversity. This spirocyclic ketal offers a rigid, validated solution. - **Conformational Rigidity**: Zero rotatable bonds; locks pharmacophores in fixed orientation. - **FBDD-Optimized**: XLogP 0.5, TPSA 35.5 Ų; ideal for CNS fragment libraries. - **Reliable Supply**: ≥97% purity; stable at 2-8°C in sealed containers. Available for immediate R&D shipment.

Molecular Formula C11H16O3
Molecular Weight 196.246
CAS No. 1440962-12-8
Cat. No. B2936294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,11-Dioxadispiro[3.2.47.24]tridecan-2-one
CAS1440962-12-8
Molecular FormulaC11H16O3
Molecular Weight196.246
Structural Identifiers
SMILESC1CC2(CCC13CC(=O)C3)OCCO2
InChIInChI=1S/C11H16O3/c12-9-7-10(8-9)1-3-11(4-2-10)13-5-6-14-11/h1-8H2
InChIKeyUJDRCIGJTJWCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8,11-Dioxadispiro[3.2.47.24]tridecan-2-one (CAS 1440962-12-8): A Unique Spirocyclic Ketal Building Block for Advanced Synthesis and Medicinal Chemistry


8,11-Dioxadispiro[3.2.47.24]tridecan-2-one (CAS 1440962-12-8) is a synthetic spirocyclic organic compound belonging to the class of ketals, characterized by a rigid three-dimensional structure featuring two fused oxygen-containing rings (dioxadispiro framework) and a ketone functional group [1]. With a molecular formula of C11H16O3 and a molecular weight of 196.24 g/mol, this compound presents as a solid at room temperature and is typically stored at 2-8°C, away from moisture [2]. Its unique structural architecture, including a computed XLogP3-AA of 0.5 and a topological polar surface area of 35.5 Ų, positions it as a distinct molecular scaffold with potential applications in medicinal chemistry, organic synthesis, and materials science [1]. The compound's zero rotatable bond count and high complexity value of 246 underscore its conformational rigidity and structural novelty [1].

Why Generic Spirocyclic Ketones or Ketals Cannot Simply Substitute for 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one (CAS 1440962-12-8) in Critical Research Applications


The dioxadispiro[3.2.47.24]tridecane framework is a highly specific and rigid molecular architecture that fundamentally differentiates 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one from simpler spirocyclic ketones, monocyclic ketals, or even closely related dispiro analogs. As a ketal derived from a ketone via replacement of the oxo group by two hydrocarbyloxy groups, this compound exhibits unique chemical reactivity, conformational constraints, and physicochemical properties that cannot be replicated by generic alternatives [1]. For instance, a substitution with a common spiro[3.5]nonan-6-one (CAS 13388-94-8) would introduce a completely different spirocyclic system with distinct ring sizes and stereoelectronic properties, while a switch to a simpler ketal like 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) would lose the complex dispiro architecture and its associated three-dimensionality. Furthermore, even a closely related analog such as 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL (the reduced alcohol form) would present an entirely different hydrogen bonding profile and reactivity due to the hydroxyl group versus the ketone carbonyl, which is critical for downstream functionalization . The presence of the ketone functional group at the 2-position of this specific dispiro system is essential for applications requiring a defined electrophilic center, while the zero rotatable bond count ensures conformational rigidity that generic, more flexible analogs cannot provide, leading to potential failures in SAR studies, material property optimization, or synthetic pathway reliability [1].

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one (CAS 1440962-12-8): Quantitative Differentiation Evidence for Scientific Selection and Procurement


Conformational Rigidity and Shape Complementarity: Zero Rotatable Bonds Versus Flexible Analogs

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one possesses zero rotatable bonds, a property that confers exceptional conformational rigidity compared to flexible spirocyclic ketones or open-chain ketals. This rigidity is a direct consequence of its fused dioxadispiro architecture and is quantified by a rotatable bond count of 0, as computed by Cactvs 3.4.8.24 [1]. In contrast, a common alternative building block like 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) or a simpler spirocyclic ketone such as spiro[3.5]nonan-6-one (CAS 13388-94-8) possess a non-zero number of rotatable bonds due to their less constrained ring systems, leading to a broader conformational ensemble and reduced shape complementarity in target binding pockets. This fundamental difference in conformational freedom is critical for applications where precise three-dimensional presentation of the ketone carbonyl or the overall scaffold is required, such as in fragment-based drug discovery or the design of conformationally restricted pharmacophores.

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Molecular Complexity and Scaffold Uniqueness: A High Complexity Value of 246 Versus Simpler Building Blocks

The structural complexity of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one is quantified by a complexity value of 246, as computed by Cactvs 3.4.8.24 [1]. This value is significantly higher than that of many common ketone or ketal building blocks, such as cyclohexanone (complexity ~60-80) or even moderately complex spirocycles like 1,4-dioxaspiro[4.5]decan-8-one. The high complexity score reflects the compound's unique dispiro architecture with two fused oxygen-containing rings, which introduces a level of three-dimensionality and structural intricacy not found in simpler analogs. This complexity is advantageous in medicinal chemistry for exploring novel chemical space and in materials science for generating unique properties. While direct quantitative complexity comparisons for exact analogs are not available in the literature, the value itself serves as a benchmark for assessing the compound's distinctness. For researchers seeking to maximize the novelty and patentability of their compounds, a scaffold with a higher complexity index is generally preferred as it increases the likelihood of discovering unique biological activities and physicochemical properties.

Medicinal Chemistry Diversity-Oriented Synthesis Chemical Biology

Computed Physicochemical Properties: A Unique Balance of Lipophilicity (XLogP3-AA = 0.5) and Polarity (TPSA = 35.5 Ų)

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one possesses a computed XLogP3-AA value of 0.5 and a topological polar surface area (TPSA) of 35.5 Ų [1]. This specific combination of moderate lipophilicity and low polarity is distinct from many spirocyclic ketones and ketals, which often fall into more extreme lipophilicity ranges. For instance, a simple spiro[4.5]decan-6-one (CAS 13388-94-8) or a monocyclic ketal like 1,4-dioxaspiro[4.5]decan-8-one would be expected to have different logP values due to differences in oxygen content and ring architecture. The XLogP3 of 0.5 indicates a balanced hydrophilic-lipophilic profile, which is favorable for oral bioavailability according to Lipinski's Rule of Five. The TPSA of 35.5 Ų is well below the 140 Ų threshold for good oral absorption and blood-brain barrier penetration, suggesting this scaffold is suitable for CNS drug discovery programs. In contrast, adding a polar group (e.g., converting the ketone to an alcohol or carboxylic acid) would increase TPSA and potentially alter the ADME profile. This precise balance of properties, dictated by the specific dioxadispiro framework and the ketone at the 2-position, cannot be achieved by simply substituting a generic analog.

Medicinal Chemistry ADME Prediction Drug-Likeness

Optimal Scientific and Industrial Use Cases for 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one (CAS 1440962-12-8) Based on Verified Differential Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The compound's rigid three-dimensional architecture, characterized by zero rotatable bonds and a high complexity value of 246, makes it an ideal candidate for fragment-based drug discovery libraries. In FBDD, small, rigid fragments with defined three-dimensional shapes are preferred as they can be efficiently grown or linked into high-affinity leads. The unique dioxadispiro core offers a novel chemotype for scaffold hopping, potentially replacing saturated rings or more flexible linkers in existing lead series. The ketone functionality provides a synthetic handle for further derivatization, enabling the generation of diverse analog libraries [1]. The balanced lipophilicity (XLogP3 = 0.5) and low TPSA (35.5 Ų) further support its use in designing CNS-penetrant fragments [1].

Synthesis of Conformationally Restricted Bioisosteres

The rigid dioxadispiro framework can serve as a conformationally restricted bioisostere for common structural motifs like cyclohexane rings, piperidines, or flexible alkyl linkers. By replacing a flexible moiety with this rigid core, medicinal chemists can lock a molecule into a specific bioactive conformation, potentially improving potency and selectivity. For example, the dispiro system could mimic the three-dimensional arrangement of a cyclohexane ring while introducing additional oxygen atoms for hydrogen bonding interactions. The zero rotatable bond count ensures that any appended pharmacophores are presented in a fixed orientation, which is crucial for structure-based drug design [1].

Development of Novel Materials with Defined Porosity or Topology

The complex and rigid spirocyclic structure of this compound makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or porous organic polymers. The ketone group can be utilized for post-synthetic modification or as a coordination site for metal ions. The inherent rigidity and three-dimensionality of the scaffold can impart desirable properties to the resulting materials, such as high surface area, selective gas adsorption, or unique mechanical properties. The presence of oxygen atoms within the rings may also facilitate specific host-guest interactions [1].

Reference Standard for Analytical Method Development

Given its well-defined chemical structure, high purity (available at 97% or 98% from multiple suppliers [2]), and unique spectroscopic properties, 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one can serve as a valuable reference standard for developing and validating analytical methods such as HPLC, GC-MS, or NMR spectroscopy. Its distinct retention time, mass spectrum (exact mass 196.11 Da ), and NMR chemical shifts can be used to calibrate instruments, assess method performance, or as a quality control check in synthetic chemistry workflows. The compound's stability under recommended storage conditions (2-8°C, sealed, away from moisture [2]) ensures its reliability as a long-term reference material.

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